6,7-Difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIQDVSYHYORP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925995 |

Source

|

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127827-50-3 |

Source

|

| Record name | Quinoline, 6,7-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6,7-Difluoroquinoline: A Core Scaffold for Advanced Pharmaceutical Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorination in a Privileged Heterocycle

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The strategic introduction of fluorine atoms onto this scaffold profoundly modulates its physicochemical and pharmacological properties. 6,7-Difluoroquinoline, in particular, has emerged as a critical building block, primarily for the synthesis of second and third-generation fluoroquinolone antibiotics. The two fluorine atoms at the 6- and 7-positions enhance metabolic stability and bioavailability and are crucial for the mechanism of action of the resulting drugs, which involves inhibiting bacterial DNA gyrase and topoisomerase IV.[1] This guide provides a comprehensive technical overview of 6,7-Difluoroquinoline, covering its core properties, synthesis, applications, and handling, to support its effective use in research and drug development.

Core Physicochemical & Structural Data

The fundamental properties of 6,7-Difluoroquinoline are summarized below. Accurate knowledge of these parameters is essential for reaction planning, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 127827-50-3 | [2] |

| Molecular Formula | C₉H₅F₂N | [1] |

| Molecular Weight | 165.14 g/mol | [1] |

| Melting Point | 111.2-111.9 °C | [2] |

| Boiling Point | 244.8 °C at 760 mmHg | [1] |

| Density | 1.319 g/cm³ | N/A |

| Appearance | Off-white to light yellow crystalline solid | N/A |

| InChI Key | IDDIQDVSYHYORP-UHFFFAOYSA-N | [3] |

Synthesis Methodology: The Gould-Jacobs Pathway

The most prevalent and industrially relevant synthesis of the 6,7-difluoroquinoline core relies on variations of the Gould-Jacobs reaction. This powerful method constructs the quinoline ring system from an aniline precursor, in this case, the readily available 3,4-difluoroaniline. The causality behind this choice is the direct installation of the required fluorine atoms onto the final benzene portion of the quinoline ring.

The general workflow involves the condensation of 3,4-difluoroaniline with a malonic acid derivative, followed by a thermal cyclization and subsequent decarboxylation.

Caption: Generalized Gould-Jacobs synthesis workflow for the 6,7-difluoroquinoline scaffold.

Field-Proven Experimental Protocol

The following protocol outlines the synthesis of a key precursor, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which can be further modified to yield the parent quinoline.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

-

Heat the mixture at 110-120 °C for 2-3 hours. The reaction is typically performed neat (without solvent).

-

Scientist's Insight: This step forms the key anilinomethylenemalonate intermediate. Driving off the ethanol byproduct is crucial for pushing the reaction equilibrium towards the product.

-

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 240-250 °C and maintain for 30-60 minutes.

-

Trustworthiness Check: The high temperature is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, which forms the pyridinone ring of the quinolone system. The reaction progress should be monitored by TLC.

-

-

Cool the reaction mixture to below 100 °C and add hexane or another non-polar solvent to precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

This intermediate is the direct precursor for many fluoroquinolone antibiotics. To obtain the parent 6,7-Difluoroquinoline, further chemical modifications such as decarboxylation and dehydroxylation are required.

Applications in Drug Discovery: The Fluoroquinolone Core

The primary and most significant application of 6,7-Difluoroquinoline is as a key starting material for the synthesis of fluoroquinolone antibiotics.[4] The 6-fluoro substituent is known to be crucial for potent activity against DNA gyrase, while the 7-position serves as a versatile handle for introducing various amine-containing side chains (e.g., piperazine, pyrrolidine) that modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.

Caption: Role of the 6,7-difluoroquinoline core in building potent fluoroquinolone antibiotics.

The presence of the fluorine atoms enhances the molecule's ability to bind to the bacterial enzyme-DNA complex, thereby stabilizing it and preventing DNA replication and repair, leading to bacterial cell death. This makes the 6,7-difluoro motif a validated pharmacophore for potent antibacterial activity.[1]

Spectroscopic Characterization

While specific experimental spectra for the parent compound are not widely published, the expected NMR chemical shifts can be predicted based on the quinoline structure and the electronic effects of the fluorine substituents.

-

¹H NMR: The protons on the heterocyclic ring (positions 2, 3, 4) are expected to appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic system and the nitrogen atom. The protons on the benzene ring (positions 5, 8) will also be in the aromatic region, with their specific shifts influenced by coupling to the adjacent fluorine atoms (H-F coupling).

-

¹³C NMR: The carbon atoms directly bonded to fluorine (C-6 and C-7) will exhibit large one-bond C-F coupling constants and will be significantly shifted. The other aromatic carbons will appear in the typical δ 120-150 ppm range.

Safety & Handling

As a fluorinated heterocyclic compound, 6,7-Difluoroquinoline requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

-

YONGYICHEM. (n.d.). 6,7-DIFLUOROQUINOLINE 127827-50-3. Retrieved from [Link]

-

Kavalenka, A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Difluoroquinoline. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the 6,7-Difluoroquinoline Scaffold

An In-depth Technical Guide to the Physicochemical Properties of the 6,7-Difluoroquinoline Core: A Focus on the Key Fluoroquinolone Precursor

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs.[1][2] Within this class, the strategic incorporation of fluorine atoms has revolutionized the field, particularly in the development of fluoroquinolone antibiotics. The 6,7-difluoro substitution pattern is a hallmark of many potent antibacterial agents, where the fluorine atoms play a crucial role in modulating electronic properties, enhancing metabolic stability, and improving target binding affinity to bacterial DNA gyrase.[3][4]

While comprehensive physicochemical data on the parent 6,7-difluoroquinoline molecule is not extensively documented in publicly accessible literature, a deep understanding of its properties can be gained by examining its most critical and well-characterized derivatives. This guide, therefore, focuses on 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid , a pivotal synthetic intermediate for numerous second-generation fluoroquinolone antibiotics like Ciprofloxacin. By providing an in-depth analysis of this key precursor, we aim to deliver field-proven insights for researchers, scientists, and drug development professionals working with this essential pharmacophore.

Core Physicochemical Properties and Their Implications in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Quantitative Data Summary

The table below summarizes the key physicochemical properties of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a representative compound for the 6,7-difluoroquinoline core in drug discovery.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₉F₂NO₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 265.21 g/mol | Influences diffusion rates and membrane permeability. |

| Melting Point | 284-289 °C[5][6] | Indicates purity and lattice energy; high melting points can correlate with poor solubility. |

| Boiling Point | 434.2 °C at 760 mmHg[5][7] | Reflects intermolecular forces and volatility. |

| Density | ~1.6 g/cm³[5][7] | Important for formulation design and manufacturing processes. |

| Lipophilicity (XLogP3) | 1.8[5] | A measure of lipophilicity, crucial for predicting membrane permeability and absorption. A value in this range is often favorable for oral drug candidates. |

| Aqueous Solubility | Poor; Soluble in DMSO[6] | Directly impacts bioavailability. Poor aqueous solubility is a major challenge in formulation development. Solubility is pH-dependent due to ionizable groups. |

| pKa (Predicted) | ~6.36 (Carboxylic Acid)[8] | Determines the ionization state at different physiological pH values, profoundly affecting solubility, absorption across biological membranes, and receptor binding. |

The Causality Behind the Properties

-

High Melting Point & Low Solubility : The planar, aromatic quinolone structure allows for efficient crystal packing, stabilized by intermolecular hydrogen bonding via the carboxylic acid and the 4-oxo group. This strong crystal lattice requires significant energy to break, resulting in a high melting point and, consequently, low intrinsic solubility in water.[9] For drug development, this necessitates formulation strategies such as salt formation or the use of solubility enhancers.

-

pKa and pH-Dependent Behavior : As an amphoteric molecule with an acidic carboxylic acid and a weakly basic quinolone nitrogen, its ionization state is highly dependent on pH.[10] In the acidic environment of the stomach, the molecule will be largely protonated and may have different solubility characteristics than in the more neutral pH of the intestines, where absorption primarily occurs. Understanding the pKa is therefore critical for predicting oral absorption.[10][11]

-

Role of Fluorine : The two fluorine atoms at the C-6 and C-7 positions are strongly electron-withdrawing. This electronic effect lowers the pKa of the nearby quinolone nitrogen, modulating its basicity. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to biological targets through favorable electrostatic interactions.[3]

Structural Elucidation: A Spectroscopic Overview

Confirming the structure and purity of quinoline derivatives is paramount. While specific spectra for the parent 6,7-difluoroquinoline are scarce, analysis of its derivatives provides a clear blueprint for spectroscopic characterization.[12][13]

-

¹H NMR : The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on the quinoline core. The coupling patterns between these protons and with the fluorine atoms (³J H-F and ⁴J H-F) are diagnostic for confirming the substitution pattern. For the key precursor, distinct signals for the cyclopropyl group and the proton at C-5 would also be visible.[12]

-

¹³C NMR : The carbon spectrum will display signals for each unique carbon atom. The carbons directly bonded to fluorine (C-6 and C-7) will appear as doublets due to strong one-bond carbon-fluorine coupling (¹J C-F), providing unambiguous evidence of fluorination.[12]

-

¹⁹F NMR : Fluorine NMR is a highly sensitive technique for analyzing fluorinated compounds. The ⁶,⁷-difluoro substitution pattern will give rise to two distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling constants providing definitive structural confirmation.[12]

-

Mass Spectrometry : The mass spectrum will show a clear molecular ion peak corresponding to the compound's molecular weight, confirming its identity. Fragmentation patterns can provide further structural insights.[12]

Experimental Protocols for Core Property Determination

To ensure scientific integrity, all described protocols are designed as self-validating systems.

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining the solubility of an ionizable compound at various physiologically relevant pH values.

Objective: To quantify the equilibrium solubility of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in aqueous buffers of pH 2.0, 5.0, and 7.4.

Methodology:

-

Buffer Preparation: Prepare 100 mL each of standardized aqueous buffers: 0.01 M HCl (pH 2.0), 50 mM acetate buffer (pH 5.0), and 50 mM phosphate buffer (pH 7.4). Verify the pH of each buffer with a calibrated pH meter.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to separate 10 mL glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

-

Incubation: Add 5.0 mL of each buffer to a corresponding vial containing the compound. Seal the vials tightly.

-

Equilibration: Place the vials in a shaker incubator set to 25 °C and agitate for 24 hours to ensure equilibrium is reached. A parallel 48-hour experiment should be run for a subset of samples to validate that 24 hours is sufficient for equilibration.

-

Sample Processing: After incubation, allow the vials to stand for 1 hour to let undissolved solids settle. Carefully withdraw a 1 mL aliquot from the supernatant of each vial using a syringe, and immediately filter it through a 0.22 µm PVDF syringe filter to remove all solid particles.

-

Quantification (HPLC-UV):

-

Prepare a calibration curve by dissolving a known weight of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and performing serial dilutions.

-

Dilute the filtered aqueous samples with the mobile phase to bring them into the linear range of the calibration curve.

-

Analyze the standards and diluted samples by a validated HPLC-UV method.[14] The absorbance is typically measured at the compound's λmax.

-

-

Calculation: Calculate the concentration of the compound in each buffer using the regression equation from the calibration curve, accounting for any dilution factors. The result is the equilibrium solubility at that specific pH.

Caption: Workflow for pH-dependent solubility determination.

Protocol 2: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid group of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to overcome low aqueous solubility. Add a small magnetic stir bar.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a calibrated micro-burette into the solution.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.01 M KOH or NaOH) as the titrant.

-

Titration Execution:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.02 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (the inflection point). This can be found accurately by calculating the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the protonated (acid) and deprotonated (conjugate base) forms of the compound are equal.

-

Caption: Logical flow for pKa determination by potentiometric titration.

Synthesis and Role in Drug Discovery

The 6,7-difluoroquinoline core is typically constructed through multi-step synthetic sequences. A common strategy involves the Gould-Jacobs reaction, starting from a substituted aniline (e.g., 3,4-difluoroaniline) and a malonic acid derivative, followed by thermal cyclization to form the quinolone ring system.[1] Subsequent reactions introduce the desired substituents at the N-1, C-3, and C-7 positions to build the final active pharmaceutical ingredient.

The physicochemical properties detailed in this guide are not mere academic data points; they are critical decision-making tools in the drug discovery pipeline.

-

Lead Optimization: Poor solubility or unfavorable pKa can terminate a project. Medicinal chemists use this data to guide structural modifications—for instance, adding polar groups to improve solubility or altering distal groups to fine-tune pKa.

-

Formulation Development: A compound with low aqueous solubility requires advanced formulation strategies, such as creating amorphous solid dispersions, using cyclodextrins, or developing lipid-based formulations to ensure adequate bioavailability.

-

Predictive Modeling: Experimental data on key molecules like the 6,7-difluoroquinoline core are used to build and validate computational models (e.g., QSAR models) that can predict the properties of new, unsynthesized analogs, thereby accelerating the discovery process.[15]

Conclusion

The 6,7-difluoroquinoline scaffold remains a cornerstone of modern antibacterial drug discovery. A thorough understanding of the physicochemical properties of its key intermediates, such as 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is indispensable for any scientist in the field. Properties like solubility, pKa, and lipophilicity are not independent variables but are deeply interconnected, collectively dictating the pharmacokinetic fate and ultimate clinical viability of a drug candidate. The robust experimental protocols and foundational knowledge presented in this guide serve as a practical resource for the rational design, optimization, and development of the next generation of quinoline-based therapeutics.

References

-

Klimova, I. V., et al. (2021). A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. ResearchGate. Available at: [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. PubChem. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. NIH. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. Available at: [Link]

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. Available at: [Link]

-

ResearchGate. (2025). Colorimetric determination of the fluoroquinolones. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: [Link]

-

Indonesian Journal of Chemistry. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. ugm.ac.id. Available at: [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

-

National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. NIH. Available at: [Link]

-

ACS Publications. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Publications. Available at: [Link]

-

National Institutes of Health. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. NIH. Available at: [Link]

-

MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

-

PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Available at: [Link]

-

PubMed. (2013). Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. PubMed. Available at: [Link]

-

Pharmaffiliates. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester-d5. Pharmaffiliates. Available at: [Link]

-

National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. Available at: [Link]

-

National Institutes of Health. (2017). Spectral Information in PubChem. NIH. Available at: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 93107-30-3 CAS MSDS (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid CAS 93107-30-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 112811-72-0 [chemicalbook.com]

- 9. 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid [fluoromart.com]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 6,7-Difluoroquinoline

Abstract: This technical guide provides a comprehensive examination of the molecular structure, bonding, and physicochemical properties of 6,7-difluoroquinoline. As a core scaffold in numerous synthetic compounds, particularly in the realm of fluoroquinolone antibiotics, a deep understanding of its structural and electronic characteristics is paramount for researchers, medicinal chemists, and drug development professionals. This document elucidates the influence of difluorination on the quinoline system, detailing its synthesis, spectroscopic signature, and the mechanistic implications for its biological activity.

Introduction: The Significance of the Fluorinated Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has become a cornerstone of modern drug design, a technique used to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 6,7-Difluoroquinoline serves as a critical precursor and structural motif for many second-generation fluoroquinolone antibiotics, including widely used agents like ciprofloxacin and levofloxacin.[2] The presence of two fluorine atoms on the benzene ring of the quinoline system profoundly alters its electronic landscape, which in turn governs its reactivity and interaction with biological targets. This guide will deconstruct the molecule from first principles, exploring its geometry, the nature of its chemical bonds, and the direct consequences of these features on its application in drug discovery.

Molecular Geometry and Structural Analysis

The introduction of fluorine atoms at the C6 and C7 positions does not significantly distort this planarity due to the small atomic radius of fluorine.[1] However, it does alter bond lengths and electron density distribution throughout the aromatic system.

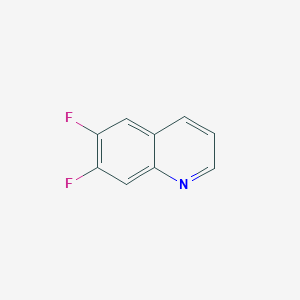

Visualizing the Molecular Structure

The fundamental structure of 6,7-difluoroquinoline is depicted below, highlighting the numbering convention of the heterocyclic system.

Caption: Molecular structure of 6,7-difluoroquinoline.

Electronic Structure and Bonding: The Dual Nature of Fluorine

The bonding within 6,7-difluoroquinoline is characterized by its aromaticity and the powerful electronic influence of the fluorine substituents. Understanding these effects is critical to predicting the molecule's reactivity and biological function.

Aromaticity: The quinoline core is an aromatic system with 10 π-electrons delocalized across the fused rings, satisfying Hückel's rule. This delocalization confers significant thermodynamic stability.

Electronic Effects of Fluorine: Fluorine exhibits a dual electronic nature:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine is a potent σ-electron withdrawing group. It pulls electron density away from the carbon atom to which it is attached, and this effect propagates through the σ-bond framework, decreasing electron density across the benzene ring.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This π-donating effect increases electron density, primarily at the ortho and para positions relative to the substituent.

In the case of halogens, the inductive effect typically dominates over the resonance effect. For 6,7-difluoroquinoline, the strong -I effect of the two fluorine atoms significantly reduces the electron density of the carbocyclic ring. This electron-withdrawing nature is a key factor in the enhanced potency of fluoroquinolone antibiotics.[1] Quantum-chemical calculations have shown that while the nitrogen atom in the pyridine ring is both a σ- and π-electron acceptor, the fluorine atoms act as strong σ-acceptors and weaker π-donors.[4] This complex interplay results in non-substituted carbon atoms of the benzene ring becoming negatively charged due to the π-donating effect, while the overall ring system is deactivated towards electrophilic substitution.[4]

Visualizing Electronic Effects

The diagram below illustrates the competing inductive and resonance effects of the fluorine substituent on the aromatic ring.

Caption: Generalized synthesis of a fluoroquinolone core.

Spectroscopic Data Analysis

Confirming the structure of 6,7-difluoroquinoline and its derivatives involves a combination of NMR, IR, and UV-Vis spectroscopy.

| Technique | Characteristic Features for 6,7-Difluoroquinoline Scaffold |

| ¹H NMR | Aromatic Protons: Signals typically appear in the δ 7.0-9.0 ppm range. The protons on the quinoline ring will show complex splitting patterns (doublets, doublets of doublets) due to both H-H and H-F coupling. [2] |

| ¹³C NMR | Aromatic Carbons: Resonances are found between δ 110-160 ppm. C-F Carbons: The carbons directly bonded to fluorine (C6, C7) will appear as large doublets due to strong one-bond ¹³C-¹⁹F coupling. Their chemical shifts are significantly influenced by the electronegative fluorine atoms. [2] |

| ¹⁹F NMR | Aromatic Fluorines: Signals for aryl fluorides appear in a characteristic region. The two fluorine atoms may show coupling to each other and to adjacent protons, providing crucial structural information. [2] |

| IR Spectroscopy | C=C and C=N Stretching: Strong to medium bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic quinoline system. [5]C-F Stretching: A strong, characteristic absorption band is expected in the 1300-1100 cm⁻¹ region. [5]Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹. [5] |

| UV-Vis Spectroscopy | π → π* Transitions: The conjugated aromatic system gives rise to strong absorptions in the UV region, typically with multiple bands corresponding to different π → π* electronic transitions. [6] |

Relevance in Drug Development: Mechanism of Action

The 6,7-difluoroquinoline scaffold is the pharmacophoric heart of many fluoroquinolone antibiotics. These drugs exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. [7][8]These enzymes are critical for managing DNA topology during replication and transcription. [9] The mechanism of action involves the following key steps:

-

Enzyme Binding: The fluoroquinolone molecule binds to the enzyme-DNA complex.

-

Stabilization of the Cleavage Complex: The drug intercalates into the DNA at the point of cleavage and stabilizes a ternary complex consisting of the drug, the enzyme, and the broken DNA strands. [8][10]This prevents the enzyme from resealing the DNA break.

-

Inhibition of DNA Processes: The stabilized, toxic complex acts as a roadblock for DNA replication forks and transcription machinery, leading to a cascade of events that culminates in bacterial cell death. [7][10] The 6,7-difluoro substitution is crucial for potency. The fluorine at C6 enhances cell penetration and binding to DNA gyrase, while the substituent at the C7 position influences the antibacterial spectrum. [8]The binding is further mediated by a magnesium ion, which forms a bridge between the drug's carboxyl and keto groups and specific amino acid residues (like serine and aspartate) in the enzyme. [7][9]

Mechanism of Action Diagram

Caption: Fluoroquinolone inhibition of DNA gyrase/topoisomerase IV.

Conclusion

6,7-Difluoroquinoline is more than a mere synthetic intermediate; it is a masterfully tuned molecular scaffold. Its near-planar geometry, combined with the powerful, duality of fluorine's electronic effects, creates a molecule with optimized properties for drug development. The strong inductive withdrawal of electrons by the fluorine atoms is fundamental to the high potency of the corresponding fluoroquinolone antibiotics. A thorough understanding of its structure, bonding, and the resulting physicochemical properties provides a clear rationale for its prevalence in medicinal chemistry and offers a solid foundation for the design of next-generation therapeutic agents.

References

-

A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, at a 78% yield starting from 3,4-difluorophenyl isothiocyanate was developed. The structure of the product was established by 1H, 13C, and 19F NMR spectroscopy, mass spectrometry, IR spectroscopy and confirmed by elemental analysis. (Source: MDPI, URL: [Link])

-

The incorporation of fluorine atoms into organic molecules, particularly into heterocyclic structures like quinolines, has become a pivotal strategy in modern chemical synthesis and pharmaceutical development. Fluorine's unique characteristics – its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds – significantly influence molecular properties. (Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link])

-

Quinolone antimicrobials are widely used in clinical medicine and are the only current class of agents that directly inhibit bacterial DNA synthesis. Quinolones dually target DNA gyrase and topoisomerase IV binding to specific domains and conformations so as to block DNA strand passage catalysis and stabilize DNA–enzyme complexes that block the DNA replication apparatus and generate double breaks in DNA that underlie their bactericidal activity. (Source: PMC, URL: [Link])

-

Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. (Source: ResearchGate, URL: [Link])

-

The fluoroquinolones and some antitumor drugs reversibly trap type II topoisomerases on DNA as ternary complexes in which DNA is broken. Knowledge of these “cleaved complexes,” which block DNA replication and transcription, is central to establishing how quinolones and related antitopoisomerase agents act. (Source: PMC, URL: [Link])

-

The DFT-calculated LUMOs of protonated quinoline derivatives show that C4 has the largest contribution to the LUMO, suggesting that the site selectivity of the fluorination is consistent with the quinoline in the role of the electrophile. (Source: PMC - NIH, URL: [Link])

-

Fluoroquinolones used in the clinic interact with the bacterial type II topoisomerases through a “water–metal ion bridge”. (Source: MDPI, URL: [Link])

-

In the molecule of the title compound, C15H12ClF2NO3, the quinoline ring system is not planar, the dihedral angle between the pyridine and benzene rings being 3.55 (8)°. (Source: NIH, URL: [Link])

-

The primary forces driving the process of complex formation encompass the establishment of hydrogen bonds, electrostatic interactions, hydrophobic forces, and van der Waals interactions. (Source: ResearchGate, URL: [Link])

-

Fluorination of unsubstituted quinoline (3) resulted in a 2:1 ratio of C4 and C2 products, slightly favoring the more electrophilic C4 site. (Source: Journal of the American Chemical Society, URL: [Link])

-

FQNs exert their action by binding to one or both target enzymes and the DNA, stabilizing the cleavage complexes. Most commonly, DNA gyrase represents the main target of QN in Gram-negative bacteria. In contrast, Topoisomerase IV represents the main target of QN in Gram-positive bacteria, with DNA gyrase being the secondary target in this case. (Source: PMC - PubMed Central, URL: [Link])

-

In the title compound, C16H15F2NO4, the dihedral angle between the three-membered ring and the quinoline ring system is 64.3 (3)°. (Source: ResearchGate, URL: [Link])

-

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784. (Source: PubChem, URL: [Link])

-

The title compound, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester, is a key intermediate to synthesize a series of fluoroquinolones. (Source: NIH, URL: [Link])

-

In the title compound, C10H6F2N4, the Car—N bonds are slightly shortened with respect to a standard aniline C—N bond [1.3580 (16) and 1.3618 (16) versus 1.39 Å], thus indicating some π–π conjgation with the electron-acceptor CN groups. (Source: International Union of Crystallography, URL: [Link])

-

According to TD–DFT calculations, added fluoride ion interacts with N3–H proton and deprotonates to generate F–H in the excited state. (Source: PubMed Central, URL: [Link])

-

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C15H13F2NO3 | CID 9817544. (Source: PubChem, URL: [Link])

-

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465. (Source: PubChem, URL: [Link])

-

The negative charge of the nitrogen atom extends also on fluorine atoms, because the nitrogen atom exhibits both σ- and π-electron withdrawing nature, while a fluorine atom is a strong σ-acceptor, but at the same it has a π-donative character. (Source: ResearchGate, URL: [Link])

-

We have prepared AcAP analogs with difluorination at either C(6) or C(7) (3 and 4, respectively), and we have shown that LolO catalyzes the hydroxylation of both compounds to give the 6,6- and 7,7-difluorinated analogs of 2-endo-OH-AcAP (1 and 2, respectively). (Source: NIH, URL: [Link])

-

Novel 1-carboxy methyl-6-fluoro-7-cyclic amino substituted-4-oxo-1, 4-dihydroquinolone-3-carboxylic acids 7a-n were synthesized as new class of quinolones. (Source: ResearchGate, URL: [Link])

-

UV–vis spectra of 20 μM solution of compound 3 in phosphate buffer. (Source: Beilstein Journals, URL: [Link])

-

UV/vis spectra: Shimadzu UV/VIS scanning spectrophotometer UV-2101 PC; concentration: 0.01 mg/mL. (Source: Sciforum, URL: [Link])

-

In this study, the synthesis of gefitinib commenced with a stable 6,7-dimethoxy-3H-quinazolin-4-one as the starting material. (Source: Indonesian Journal of Chemistry, URL: [Link])

-

Quinolones, or oxo-quinolines, are among the most commonly encountered heterocycles in drug discovery. (Source: MDPI, URL: [Link])

-

The aim of this study was to investigate the spectroscopic properties as well as antioxidant activity of newly synthesized quinoline derivatives... All compounds showed the ability to absorb UV-Vis radiation and the presence of both transitions π-π* and n-π*. (Source: ResearchGate, URL: [Link])

-

The IR spectrum of an alkane is fairly uninformative because no functional groups are present and all absorptions are due to C–H and C–C bonds. (Source: NC State University Libraries, URL: [Link])

-

We present a modified version of the Pekarian function (PF) suitable for fitting of UV-vis absorption and fluorescence spectra. (Source: New Journal of Chemistry (RSC Publishing), URL: [Link])

-

As natural products can serve as source for novel molecular scaffolds and thus stimulate ideas for novel lead compounds, a renewed and growing interest in these molecules can be observed which gets demonstrated by several recently published drug design projects. (Source: NIH, URL: [Link])

-

In this video we'll skip the boring theory of the IR and jump right into the nitty-gritty details of how to read and interpret the IR spectra. (Source: YouTube, URL: [Link])

-

The stretching vibration of the C=C bond usually gives rise to a moderate band in the region 1680-1640 cm-1. (Source: Palacký University Olomouc, URL: [Link])

-

To test photometric accuracy in the UV region of the spectrum according to USP <857>, a solution of potassium dichromate (K2Cr2O7) in dilute perchloric acid is measured. (Source: Agilent, URL: [Link])

-

In aromatic compounds, each band in the spectrum can be assigned: C–H stretch from 3100-3000 cm-1; overtones, weak, from 2000-1665 cm-1; C–C stretch (in-ring) from 1600-1585 cm-1 and 1500-1400 cm-1. (Source: Chemistry LibreTexts, URL: [Link])

-

An NMR spectrum contains four important experimental observables, chemical shifts, coupling constants, peak intensity (integration), and peak width (relaxation time), that provide quantitative measurements of the structure, dynamics, and nuclei count of the chemical entity being studied. (Source: UNL | Powers Group, URL: [Link])

-

NMR Spectroscopy · Explanation. For tables of data see Acetylene: Alkene; Allyl; Allene; Benzene; Benzyl; Cyclopropane; Cyclohexane; Diene; Naphthalene; Neopentyl. (Source: Organic Chemistry Data & Info, URL: [Link])

-

The following table lists infrared spectroscopy absorptions by frequency regions. (Source: Chemistry LibreTexts, URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (Source: Human Metabolome Database, URL: [Link])

-

The geometry, frequency and intensity of the vibrational bands of 8-hydroxyquinoline and its 5,7-dichloro, 5,7-dibromo, 5,7-diiodo and 5,7-dinitro derivatives were obtained by the density functional theory (DFT) calculations. (Source: ResearchGate, URL: [Link])

-

All other spectroscopic data were in accordance with the literature and with those of the racemic compound. (Source: MDPI, URL: [Link])

-

All stages of drug discovery and development, including clinical trials, have embarked on developing and utilizing ML algorithms and software to identify novel targets. (Source: PMC, URL: [Link])

-

Crystal data, data collection and structure refinement details are summarized in Table 2. (Source: PMC - NIH, URL: [Link])

-

Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. (Source: ResearchGate, URL: [Link])

-

This study, spectroscopic, molecular structure, and electronic features of 6-chloroquinoline were studied via experimental techniques of FT-IR, UV-Vis, 1H and 13C NMR and electronic structure with DFT/B3LYP method. (Source: DergiPark, URL: [Link])

-

Gas chromatographic/mass spectrometric data are presented which demonstrate the presence of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (DHTIQ) as a normal constituent of rat brain. (Source: PubMed, URL: [Link])

-

Discovery and development of a new drug is a long lasting and expensive journey that takes around 20 years from starting idea to approval and marketing of new medication. (Source: PubMed, URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 3. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks [mdpi.com]

- 10. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of the 6,7-Difluoroquinoline Scaffold

This guide provides an in-depth analysis of the spectroscopic data for the 6,7-difluoroquinoline core, a key structural motif in the development of pharmaceuticals, particularly fluoroquinolone antibiotics. Due to the limited availability of published complete spectral sets for the unsubstituted parent compound, this document will focus on a detailed examination of a representative derivative: Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . This complex molecule serves as an excellent case study to understand the spectroscopic signatures imparted by the 6,7-difluoroquinoline framework and the influence of various substituents. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to the 6,7-Difluoroquinoline Core

The quinoline ring system is a fundamental heterocyclic scaffold in medicinal chemistry. The introduction of fluorine atoms into the carbocyclic ring, specifically at the 6 and 7 positions, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are often key to enhancing the efficacy and pharmacokinetic profile of drug candidates. Spectroscopic analysis is therefore a critical tool for the unambiguous structure elucidation and quality control of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like the 6,7-difluoroquinoline derivative under study, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, in this case, deuterochloroform (CDCl₃). The spectrum is typically recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm), or the residual solvent peak (CDCl₃ at δ 7.26 ppm) is used for calibration. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

Data Summary for Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant(s) (J) Hz |

| 13.16 | Singlet | 1H | OH | - |

| 7.92 | Doublet of Doublets | 1H | H-5 | ³J(H-F) = 10.2, ⁴J(H-F) = 9.0 |

| 7.57 | Doublet of Doublets | 1H | H-8 | ³J(H-F) = 11.0, ⁴J(H-F) = 7.3 |

| 7.43 | Doublet of Doublets | 2H | H-13, H-17 (4-fluorobenzyl) | ⁴J(H-F) = 5.6, ³J(H-H) = 8.6 |

| 7.00 | Doublet of Doublets | 2H | H-14, H-16 (4-fluorobenzyl) | ³J(H-F) = 8.3, ³J(H-H) = 8.6 |

| 4.46 | Singlet | 2H | SCH₂ | - |

| 4.05 | Singlet | 3H | OCH₃ | - |

Data sourced from a study on a novel fluoroquinolone precursor[1].

Interpretation and Expertise: The ¹H NMR spectrum reveals several key features. The downfield signal at 13.16 ppm is characteristic of a strongly hydrogen-bonded hydroxyl group, likely due to intramolecular hydrogen bonding with the adjacent carbonyl group of the ester. The aromatic region shows two distinct signals for the quinoline core protons, H-5 and H-8. Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the overall aromatic system. The multiplicity of these signals as doublets of doublets arises from coupling to the fluorine atoms at positions 6 and 7. The magnitudes of the coupling constants (J-values) are crucial for assigning the specific protons. The signals for the 4-fluorobenzyl group also appear as expected in the aromatic region, with their own characteristic splitting patterns due to both H-H and H-F couplings. The singlets at 4.46 and 4.05 ppm are readily assigned to the methylene (SCH₂) and methyl (OCH₃) protons, respectively, as they lack adjacent proton coupling partners.

Caption: Key proton environments in the ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Due to the low natural abundance of ¹³C (1.1%), a greater number of scans is required. Proton decoupling is routinely applied to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal. The chemical shift range for ¹³C is much wider than for ¹H, typically 0-220 ppm.

Interpretation and Expertise: While specific ¹³C data for this exact derivative was not fully detailed in the primary source, we can predict the expected regions for the carbon signals. The carbonyl carbons of the ester and the quinoline ring (C-4) would appear significantly downfield (160-180 ppm). The aromatic carbons of the quinoline and fluorobenzyl rings would resonate in the 100-160 ppm range. The carbons directly bonded to fluorine (C-6 and C-7) would show large one-bond C-F coupling constants, which can be observed in a ¹³C-coupled spectrum. The aliphatic carbons of the OCH₃ and SCH₂ groups would appear upfield, typically in the 15-60 ppm range.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus. The experiment is run on a multi-nuclear NMR spectrometer. Chemical shifts are typically referenced to an external standard, such as CFCl₃ (δ 0.00 ppm). The spectral window for ¹⁹F NMR is very wide, which minimizes signal overlap.

Interpretation and Expertise: For the 6,7-difluoroquinoline core, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for F-6 and one for F-7. These signals would likely appear as multiplets due to coupling with each other (³J(F-F)) and with the neighboring protons (H-5 and H-8). The chemical shifts of aromatic fluorine atoms are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for substitution patterns and electronic effects within the molecule.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed, where the sample is pressed against a crystal (e.g., diamond or germanium). Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Interpretation and Expertise: The IR spectrum provides information about the functional groups present in the molecule. For the title compound, key vibrational bands would be expected for:

-

O-H stretching: A broad band in the region of 3400-2500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

-

C-H stretching: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds.

-

C=O stretching: A strong, sharp absorption around 1700-1650 cm⁻¹ corresponding to the carbonyl groups of the ester and the quinolone ring.

-

C=C and C=N stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline system.

-

C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ region.

Caption: Workflow for IR spectral interpretation.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this type of compound, Electrospray Ionization (ESI) is a common technique, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Interpretation and Expertise: The primary piece of information from the mass spectrum is the molecular ion peak ([M+H]⁺ for positive ion mode ESI), which confirms the molecular weight of the compound. For the title derivative, the expected molecular weight is 417.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the rings. The presence of fluorine and sulfur atoms can be identified by their characteristic isotopic patterns.

Conclusion

The spectroscopic characterization of 6,7-difluoroquinoline derivatives is a multi-faceted process that relies on the synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information that, when combined, allows for the unambiguous determination of the molecular structure. This guide, using a representative substituted 6,7-difluoroquinoline, illustrates the key principles and experimental considerations necessary for the successful analysis of this important class of compounds. The insights provided herein are intended to empower researchers in medicinal chemistry and drug development to confidently characterize their novel molecular entities.

References

-

Nagornova, I.A.; Medvedeva, M.V.; Rusinov, O.A.; et al. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024, M1827. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6,7-Difluoroquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6,7-Difluoroquinoline, a pivotal fluorinated building block in modern medicinal chemistry. Recognizing the general absence of publicly available, quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required for its accurate assessment. We delve into the physicochemical properties of 6,7-Difluoroquinoline, offering a theoretical basis for its expected behavior in various organic media. This guide furnishes researchers, scientists, and drug development professionals with two robust, step-by-step protocols for measuring both kinetic and thermodynamic solubility. By synthesizing theoretical insights with field-proven experimental design, this whitepaper serves as an essential resource for any laboratory engaged in the synthesis, formulation, or biological evaluation of 6,7-Difluoroquinoline and its derivatives.

Introduction: The Imperative of Solubility in Drug Discovery

6,7-Difluoroquinoline is a key heterocyclic scaffold utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of novel antibacterial and anticancer compounds.[1] The strategic placement of fluorine atoms at the 6 and 7 positions can significantly enhance metabolic stability, binding affinity, and lipophilicity—critical attributes for a successful drug candidate.[2][3]

However, these same modifications profoundly influence the compound's solubility, a master variable that governs every stage of the drug development pipeline. From ensuring reliable concentrations in high-throughput screening assays to achieving adequate bioavailability in preclinical and clinical studies, a thorough understanding of a compound's solubility is not merely advantageous; it is a prerequisite for success. Low solubility can lead to underestimated toxicity, unreliable bioassay results, and significant challenges in formulation development.[4][5]

This guide addresses the critical need for a standardized approach to evaluating the solubility of 6,7-Difluoroquinoline in relevant organic solvents, providing the theoretical and practical tools necessary to generate reliable and reproducible data.

Physicochemical Profile and Predicted Solubility Behavior of 6,7-Difluoroquinoline

The solubility of a compound is dictated by the interplay between its intrinsic properties and the characteristics of the solvent. The structure of 6,7-Difluoroquinoline provides several clues to its expected behavior.

-

Core Structure: The quinoline ring system is aromatic and heterocyclic. The nitrogen atom acts as a hydrogen bond acceptor, allowing for specific interactions with protic solvents (e.g., alcohols).[6] The overall fused ring structure is relatively nonpolar and hydrophobic.[7]

-

Fluorine Substitution: The two fluorine atoms are highly electronegative and increase the molecule's lipophilicity compared to unsubstituted quinoline.[2] This modification can alter the electron distribution across the aromatic system, influencing dipole-dipole and van der Waals interactions.[3] While the C-F bond is polar, the symmetrical placement of two fluorine atoms on the benzene moiety may result in a molecule with a moderate overall dipole moment.

-

Intermolecular Forces: Solubility is achieved when the energy of solute-solvent interactions overcomes the energy of solute-solute (crystal lattice) and solvent-solvent interactions. For 6,7-Difluoroquinoline, key interactions will include:

Based on these characteristics, it is predicted that 6,7-Difluoroquinoline will exhibit moderate to good solubility in polar aprotic and polar protic organic solvents, and lower solubility in highly nonpolar solvents.

Caption: Predicted intermolecular interactions driving solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In pharmaceutical research, solubility is assessed in two primary forms: kinetic and thermodynamic. Understanding the difference is crucial for proper data interpretation.[4]

-

Kinetic Solubility: This is the concentration of a compound when a precipitate first forms from a solution where the compound was initially fully dissolved, typically in an organic solvent like Dimethyl Sulfoxide (DMSO).[5] It is a high-throughput measurement often used in early discovery to assess feasibility for biological assays.[9] The results can be influenced by the rate of precipitation and may represent a supersaturated state, often yielding higher values than thermodynamic solubility.[10]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[11] It is considered the "true" solubility and is determined using a shake-flask method over an extended period (e.g., 24 hours) to ensure equilibrium is reached.[12] This measurement is vital for lead optimization and formulation development.[5]

The following diagram illustrates the distinct workflows for determining these two critical parameters.

Caption: Experimental workflows for solubility determination.

Experimental Protocols for Solubility Determination

The following protocols provide robust, self-validating methodologies for determining the solubility of 6,7-Difluoroquinoline. The use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) is described for quantification, as it is a common and reliable technique.[13]

Prerequisite: HPLC-UV Method and Calibration

Before commencing solubility experiments, a validated HPLC-UV method capable of quantifying 6,7-Difluoroquinoline is required.

-

Method Development: Develop an HPLC method (isocratic or gradient) with a suitable column (e.g., C18) and mobile phase that provides a sharp, symmetrical peak for 6,7-Difluoroquinoline with a reasonable retention time.

-

Determine λmax: Using a UV detector, determine the wavelength of maximum absorbance (λmax) for 6,7-Difluoroquinoline to ensure maximum sensitivity.

-

Prepare Stock Solution: Accurately weigh a known amount of 6,7-Difluoroquinoline and dissolve it in a suitable solvent (e.g., Acetonitrile or DMSO) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

-

Generate Calibration Curve: Prepare a series of at least five standard solutions by serially diluting the primary stock solution. Inject these standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and a correlation coefficient (R²) ≥ 0.995 are essential for calculating the concentration of unknown samples.[13]

Protocol 1: Kinetic Solubility Determination

This protocol is designed for rapid, high-throughput assessment.[14]

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of 6,7-Difluoroquinoline (e.g., 10 mM) in 100% DMSO.[15]

-

Assay Plate Setup: In the wells of a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution.

-

Solvent Addition: Add the desired organic solvent to each well to achieve the target final concentration (e.g., 100 µM). Ensure the final percentage of DMSO is low (typically ≤2%) to minimize its co-solvent effects.[9]

-

Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[9]

-

Phase Separation: After incubation, separate any precipitate from the solution. This is commonly achieved by filtering the plate's contents through a solubility filter plate (e.g., 0.45 µm) into a collection plate.[15]

-

Quantification: Analyze the filtrate from the collection plate by HPLC-UV.

-

Calculation: Using the peak area from the sample and the calibration curve equation, calculate the concentration of 6,7-Difluoroquinoline in the filtrate. This value represents the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This protocol follows the gold-standard shake-flask method to determine true equilibrium solubility.[11][12]

-

Sample Preparation: Add an excess amount of solid 6,7-Difluoroquinoline (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 1-2 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[5] Visually confirm that excess solid remains.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.[13]

-

Dilution (if necessary): If the anticipated solubility is high, dilute the filtered sample with a known volume of the mobile phase to bring its concentration within the range of the calibration curve.

-

Quantification: Analyze the sample by HPLC-UV.

-

Calculation: Using the peak area from the sample, the calibration curve equation, and accounting for any dilution factor, calculate the concentration of 6,7-Difluoroquinoline. This value is the thermodynamic solubility.

Data Presentation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for clear and comprehensive data presentation.

| Organic Solvent | Solvent Class | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Methanol | Protic, Polar | Thermodynamic | 25 | Experimental Value | Calculated Value |

| Ethanol | Protic, Polar | Thermodynamic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Aprotic, Polar | Thermodynamic | 25 | Experimental Value | Calculated Value |

| DMSO | Aprotic, Polar | Thermodynamic | 25 | Experimental Value | Calculated Value |

| Acetone | Aprotic, Polar | Thermodynamic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Aprotic, Nonpolar | Thermodynamic | 25 | Experimental Value | Calculated Value |

| Toluene | Aprotic, Nonpolar | Thermodynamic | 25 | Experimental Value | Calculated Value |

| Solvent X | Class | Kinetic | 25 | Experimental Value | Calculated Value |

Conclusion

The solubility of 6,7-Difluoroquinoline in organic solvents is a fundamental parameter that dictates its utility in both chemical synthesis and pharmaceutical development. While specific quantitative data is not widely published, this guide provides the necessary theoretical foundation and detailed, actionable protocols for its determination. By distinguishing between and accurately measuring both kinetic and thermodynamic solubility, researchers can make informed decisions, mitigate risks associated with poor solubility, and accelerate their research and development programs. The rigorous application of the methodologies outlined herein will empower scientists to generate the high-quality, reliable data required for the successful application of this important chemical entity.

References

-

BIOSYNCE. (2025). What are the physical properties of quinoline? BIOSYNCE Blog. [Link]

-

Santo, M., Cattana, R., & Silber, J. J. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1541-1553. [Link]

-

U.S. Pharmacopeia. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 35-40. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 5(12), 1159-1184. [Link]

-

Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(10), 2745-2755. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 89. [Link]

-

ResearchGate. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet–visible spectroscopic studies. Retrieved from [Link]

-

University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

ResearchGate. (2009). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

ResearchGate. (2018). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Molecules. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

-

Biosynce. (2025). What is the solubility of quinoline in different solvents for antimalarial formulations? Retrieved from [Link]

-

MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

MDPI. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Autech. (n.d.). 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline, 6-fluoro-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynce.com [biosynce.com]

- 8. researchgate.net [researchgate.net]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

The Emergence of a Core Scaffold: A Technical Guide to the Discovery and Synthesis of 6,7-Difluoroquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-difluoroquinoline core is a cornerstone in modern medicinal chemistry, most notably as the foundational scaffold for a multitude of life-saving fluoroquinolone antibiotics. This guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this pivotal heterocyclic compound. While a singular, seminal publication marking its initial synthesis remains elusive in the annals of chemical literature, its history is intrinsically woven into the evolution of quinoline synthesis and the relentless pursuit of more effective antibacterial agents. We will dissect the key synthetic strategies, providing both mechanistic insights and detailed experimental protocols, to offer a comprehensive resource for professionals in the field.

Introduction: The Strategic Importance of Fluorine in the Quinoline Core

The quinoline ring system, first isolated from coal tar in 1834, has a rich history in medicinal chemistry, with quinine being the most famous early example.[1] However, the strategic introduction of fluorine atoms onto this scaffold, particularly at the 6- and 7-positions, marked a paradigm shift in its therapeutic potential. The strong electron-withdrawing nature of fluorine profoundly alters the electronic properties of the quinoline ring, enhancing the compound's acidity, modulating its pharmacokinetic profile, and critically, increasing its potency as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[2][3] This has made the 6,7-difluoroquinoline moiety an indispensable building block in the synthesis of numerous broad-spectrum fluoroquinolone antibiotics, including Ciprofloxacin, Norfloxacin, and Levofloxacin.[4]

The "discovery" of 6,7-difluoroquinoline is therefore not a story of a single serendipitous event, but rather the logical and driven evolution of synthetic chemistry to meet the demands of drug development. Its history is the history of the methods developed to construct it.

The Synthetic Arsenal: Classical Routes to the 6,7-Difluoroquinoline Scaffold

The construction of the 6,7-difluoroquinoline ring system has relied on the adaptation of several classical named reactions for quinoline synthesis. The choice of method is often dictated by the desired substitution pattern on the final molecule. Below, we explore the most relevant and historically significant of these synthetic strategies.

The Doebner-von Miller Reaction: Building the Quinoline Core from Anilines and α,β-Unsaturated Carbonyls

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a powerful method for preparing quinolines from anilines and α,β-unsaturated aldehydes or ketones, typically under strong acid catalysis.[5][6][7] This approach has been successfully applied to the synthesis of substituted 6,7-difluoroquinolines.